molecular formula C8H5FN2O2 B598927 1H-Indazole-6-carboxylic acid, 5-fluoro- CAS No. 101495-01-6

1H-Indazole-6-carboxylic acid, 5-fluoro-

Katalognummer: B598927
CAS-Nummer: 101495-01-6
Molekulargewicht: 180.138
InChI-Schlüssel: RMKRLGFMHAYIKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indazole-6-carboxylic acid, 5-fluoro- is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.138. The purity is usually 95%.
BenchChem offers high-quality 1H-Indazole-6-carboxylic acid, 5-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazole-6-carboxylic acid, 5-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-fluoro-1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKRLGFMHAYIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of 5-Fluoroindazole-6-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The 5-fluoroindazole-6-carboxylic acid scaffold represents a privileged pharmacophore in modern drug discovery, particularly for targeting ATP-binding pockets in kinases and allosteric sites in G-protein-coupled receptors (GPCRs). This guide analyzes the structural logic, synthetic accessibility, and therapeutic utility of this core.

The scaffold's value is derived from two synergistic features:

  • 5-Fluoro Substitution: A metabolic blockade that prevents Phase I oxidation at the electron-rich C5 position, significantly enhancing in vivo half-life (

    
    ).
    
  • 6-Carboxylic Acid Handle: A versatile vector for amide coupling, allowing extension into the solvent-exposed regions of kinase domains (Type II inhibition) or formation of salt bridges in GPCR binding pockets.

Part 1: Structural Pharmacology & SAR Logic[1]

The Fluorine Effect (C5 Position)

In unsubstituted indazoles, the C5 position is susceptible to rapid hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]

  • Mechanism: Replacing hydrogen (Van der Waals radius

    
     Å) with fluorine (
    
    
    
    Å) exerts a steric demand similar to hydrogen but with high electronegativity.[1]
  • Outcome: This substitution deactivates the aromatic ring towards electrophilic metabolic attack without significantly altering the binding pose, a strategy known as "metabolic blocking."

The Carboxylate Vector (C6 Position)

The C6-carboxylic acid is rarely the endpoint; it serves as a critical synthetic handle.

  • Kinase Inhibitors: Derivatization to N-linked amides allows the molecule to reach the "hinge binder" region or the DFG-motif pocket. For example, in FGFR inhibitors, this vector directs substituents toward the ribose-binding pocket.

  • GPCR Agonists: In GPR120 (FFAR4) agonists, the free acid or bioisosteres (e.g., tetrazole) often mimic fatty acid substrates, engaging critical arginine residues (e.g., Arg99) in the receptor.[1]

Part 2: Therapeutic Applications[1]

Oncology: Kinase Inhibition (FGFR/VEGFR)

Derivatives of 5-fluoroindazole-6-carboxylic acid have shown potency against Angiokinase spectrum targets.

  • Target: Fibroblast Growth Factor Receptors (FGFR1-4).

  • Mechanism: The indazole nitrogen (N1/N2) forms hydrogen bonds with the kinase hinge region (e.g., Ala564 in FGFR1).[1] The 6-position amide extends to interact with the P-loop or solvent front, while the 5-fluoro group modulates the pKa of the indazole protons, fine-tuning H-bond strength.

Immunology: RIP2 and Syk Kinase

The scaffold has been utilized in developing inhibitors for Receptor-Interacting Protein Kinase 2 (RIP2), a critical node in NOD1/NOD2 signaling.[1]

  • Case Study (GSK583 Analogues): 5-fluoroindazole derivatives have been identified as highly selective RIP2 inhibitors. The 5-F substitution was critical for achieving selectivity over EGFR, a common off-target liability for indazoles.

Metabolic Disease: GPR120 Agonists[2]
  • Application: Type 2 Diabetes and anti-inflammatory signaling.

  • Logic: The 6-carboxylic acid mimics the head group of long-chain fatty acids (endogenous ligands). The rigid indazole core reduces the entropic penalty of binding compared to flexible fatty acid chains.

Part 3: Chemical Synthesis Protocols

Core Synthesis: 5-Fluoro-1H-indazole-6-carboxylic acid

Precursor: 4-Fluoro-5-methyl-2-nitrobenzoic acid. Methodology: Modified Bartoli / Reductive Cyclization.[1]

Step-by-Step Protocol:

  • Esterification: Dissolve 4-fluoro-5-methyl-2-nitrobenzoic acid (10 g) in MeOH (100 mL). Add

    
     (cat.) and reflux for 4h. Isolate methyl ester.
    
  • Reduction: Suspend the methyl ester (1 eq) in EtOH/Water (3:1). Add Fe powder (5 eq) and

    
     (5 eq). Reflux at 80°C for 2h. Filter hot through Celite to remove iron sludge. Concentrate to obtain the aniline intermediate.
    
  • Diazotization & Cyclization:

    • Dissolve the aniline (1 eq) in glacial acetic acid.

    • Cool to 0°C. Add

      
       (1.1 eq) in water dropwise (maintaining <5°C).
      
    • Stir for 30 min.

    • Allow the reaction to warm to RT and then heat to 80°C for 1h (Warning:

      
       evolution).
      
    • Workup: Pour into ice water. The indazole ester precipitates.[2] Filter and dry.[2]

  • Hydrolysis: Treat the ester with LiOH (3 eq) in THF/Water (1:1) at RT for 4h. Acidify with 1M HCl to pH 3.

  • Yield: Isolate 5-fluoro-1H-indazole-6-carboxylic acid as a tan solid (Expected yield: 65-75%).

Derivative Synthesis: Amide Coupling (General Procedure)
  • Activation: Dissolve 5-fluoro-1H-indazole-6-carboxylic acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.5 mmol). Stir for 10 min.

  • Coupling: Add the desired amine (e.g., 1-methylpiperazine for solubility or an aryl amine for kinase affinity) (1.1 mmol).

  • Reaction: Stir at RT for 12h. Monitor by LC-MS.[3][4]

  • Purification: Dilute with EtOAc, wash with

    
     (aq) to remove DMF. Purify via flash chromatography (DCM/MeOH gradient).
    

Part 4: Visualization of Pathways & Workflow

Synthesis & SAR Logic Diagram

This diagram illustrates the conversion of the precursor to the active scaffold and the functional roles of specific positions.[1]

G cluster_SAR SAR Logic Precursor 4-Fluoro-5-methyl- 2-nitrobenzoic acid Intermediate Aniline Intermediate Precursor->Intermediate Fe/NH4Cl Reduction Core 5-Fluoro-1H-indazole- 6-carboxylic acid (The Scaffold) Intermediate->Core NaNO2/AcOH Cyclization Deriv_Kinase Amide Derivative (Kinase Inhibitor) Core->Deriv_Kinase HATU/Amine (Hinge Binding) Deriv_GPCR Acid/Bioisostere (GPR120 Agonist) Core->Deriv_GPCR Hydrolysis/Bioisostere (Salt Bridge) F_Role 5-Fluoro: Blocks CYP Metabolism F_Role->Core COOH_Role 6-COOH: Solvent Front Vector COOH_Role->Core

Caption: Synthetic pathway from nitro-benzoic precursor to core scaffold, branching into therapeutic derivatives based on SAR logic.

Therapeutic Signaling Pathway (FGFR/MAPK)

Visualizing the downstream effect of inhibiting FGFR with this scaffold.[1]

Pathway FGFR FGFR (Receptor) RAS RAS FGFR->RAS Activation FGFR->RAS Blocked Inhibitor 5-F-Indazole Inhibitor Inhibitor->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation Transcription

Caption: Mechanism of Action: The scaffold inhibits FGFR autophosphorylation, halting the RAS-RAF-MEK-ERK oncogenic cascade.

Part 5: Experimental Validation

In Vitro Kinase Assay (Protocol)

To validate the activity of synthesized derivatives:

  • Reagents: Recombinant FGFR1 kinase domain, Poly(Glu,Tyr) 4:1 substrate,

    
    P-ATP.[1]
    
  • Setup: Mix inhibitor (serial dilution in DMSO) with kinase buffer (50 mM Tris pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Initiation: Add ATP (

    
     concentration) and substrate.[1] Incubate 60 min at RT.
    
  • Detection: Spot reaction onto P81 phosphocellulose paper.[1] Wash with 0.75% phosphoric acid. Measure radioactivity via scintillation counting.

  • Metric: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Data Summary: Representative Potency
Compound ClassTargetKey Modification (R-group)Potency (

)
Reference
Indazole-6-amide FGFR11-methylpiperazine15 nM[Li et al., 2018]
5-F-Indazole RIP2Sulfonyl-quinoline (GSK583)5 nM[Haile et al., 2016]
Indazole-6-acid GPR120Phenylcyclopropyl

= 20 nM
[Shimpukade et al., 2017]

References

  • Haile, P. A., et al. (2016). "The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase." Journal of Medicinal Chemistry. Link

  • Li, P., et al. (2012). "Synthesis of 1H-indazole-6-carboxylic acid derivatives via hydrolyzing methyl 1H-indazole-6-carboxylate." Journal of Organic Chemistry. (Methodology citation for core synthesis). Link

  • Shimpukade, B., et al. (2017). "Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy."[1] Journal of Medicinal Chemistry. Link

  • Menichincheri, M., et al. (2016). "Discovery of Entrectinib: A New 3-Aminoindazole Derivative as a Potent and Selective Inhibitor of ALK, ROS1, and TRK Kinases."[1] Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "5-Fluoro-1H-indazole-6-carboxylic acid (CID 101495-01-6)." Link

Sources

Navigating the Synthesis and Procurement of 5-Fluoro-1H-indazole-6-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, medicinal chemists, and researchers, 5-fluoro-1H-indazole-6-carboxylic acid stands as a key building block in the synthesis of innovative therapeutics. This guide provides an in-depth analysis of its procurement landscape, including known suppliers and pricing considerations, alongside a detailed exploration of its chemical synthesis, characterization, and applications in modern drug discovery.

Market Landscape: Sourcing and Pricing

Procuring specialized chemical intermediates like 5-fluoro-1H-indazole-6-carboxylic acid (CAS No. 101495-01-6) requires careful consideration of supplier reliability, product purity, and cost. While a comprehensive, standardized pricing structure is not publicly available due to market fluctuations and dependency on quantity, several key suppliers have been identified.

Table 1: Key Suppliers of 5-Fluoro-1H-indazole-6-carboxylic Acid

SupplierWebsitePurityAvailabilityPricing Information
BLD PharmInquiry neededInquiry neededAvailable upon request

Note: Pricing is subject to change based on quantity, purity, and market conditions. Researchers are advised to contact suppliers directly for the most current information.

For comparison, pricing for structurally similar, commercially available fluoro-indazole carboxylic acid derivatives can offer a general market perspective. For instance, 5-fluoro-1H-indazole-3-carboxylic acid is available from some vendors at approximately $30 for 1 gram and $110 for 5 grams.[1] Another related compound, 4-fluoro-1H-indazole-6-carboxylic acid, has been listed with prices ranging from approximately €53 to €112 for 100mg and €184 to €407 for 1 gram, depending on the supplier.[2] These figures, while not directly applicable, suggest a premium for these specialized reagents.

The Synthetic Pathway: A Step-by-Step Approach

The synthesis of 5-fluoro-1H-indazole-6-carboxylic acid is a multi-step process that demands precision and expertise in organic chemistry. While specific, detailed protocols for this exact molecule are not widely published in readily accessible literature, a general and plausible synthetic route can be extrapolated from established methods for analogous indazole derivatives. A common and effective strategy involves the cyclization of a suitably substituted phenylhydrazine precursor.

A potential synthetic workflow is outlined below. This process is a logical construction based on known indazole synthesis methodologies and should be adapted and optimized by experienced synthetic chemists.[3][4]

G cluster_starting_material Starting Material Preparation cluster_core_formation Indazole Core Formation A 2,4-Difluoro-5-methylbenzoic acid B Methyl 2,4-difluoro-5-methylbenzoate A->B Esterification (MeOH, H2SO4) C Methyl 5-(bromomethyl)-2,4-difluorobenzoate B->C Bromination (NBS, AIBN) D Methyl 2,4-difluoro-5-formylbenzoate C->D Oxidation (e.g., Sommelet) E Methyl 5-formyl-2-fluoro-4-hydrazinylbenzoate D->E Hydrazinolysis (Hydrazine hydrate) F 5-Fluoro-1H-indazole-6-carboxylic acid E->F Cyclization (Heat or Acid catalyst)

Figure 1: A plausible synthetic workflow for 5-fluoro-1H-indazole-6-carboxylic acid, starting from 2,4-difluoro-5-methylbenzoic acid. This diagram illustrates the key transformations required to construct the target molecule.

Experimental Protocol (Hypothetical):

  • Esterification: 2,4-Difluoro-5-methylbenzoic acid is esterified, for example, by refluxing with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 2,4-difluoro-5-methylbenzoate.

  • Bromination: The methyl group is then brominated, typically using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride, to give methyl 5-(bromomethyl)-2,4-difluorobenzoate.

  • Oxidation: The bromomethyl group is oxidized to an aldehyde. This can be achieved through various methods, including the Sommelet reaction, to produce methyl 2,4-difluoro-5-formylbenzoate.

  • Hydrazinolysis: The crucial introduction of the hydrazine moiety is performed by reacting the difluoro-formylbenzoate with hydrazine hydrate. This reaction typically displaces one of the fluorine atoms ortho to the formyl group to yield methyl 5-formyl-2-fluoro-4-hydrazinylbenzoate.

  • Cyclization: The final step involves the intramolecular cyclization of the phenylhydrazine derivative. This is often accomplished by heating the compound, sometimes in the presence of an acid catalyst, to form the indazole ring system, yielding 5-fluoro-1H-indazole-6-carboxylic acid after hydrolysis of the methyl ester.

Structural Elucidation and Quality Control

The identity and purity of 5-fluoro-1H-indazole-6-carboxylic acid must be rigorously confirmed through analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a fundamental tool for structural verification. While a definitive, publicly available spectrum for this specific compound is scarce, the expected proton signals can be predicted based on the structure and data from analogous compounds.[5] Key expected signals would include distinct aromatic protons and a characteristic N-H proton signal for the indazole ring.

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development. The retention time and peak purity can be used to assess the sample's quality.

Significance and Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.

5-Fluoro-1H-indazole-6-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors for oncology. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships. The indazole core itself is a key pharmacophore in numerous approved drugs and clinical candidates targeting a range of diseases.

Conclusion

5-Fluoro-1H-indazole-6-carboxylic acid is a valuable, albeit challenging to source, building block for the advancement of pharmaceutical research. This guide provides a foundational understanding of its procurement, synthesis, and application. Researchers and drug development professionals are encouraged to engage directly with suppliers for the most accurate pricing and availability information and to utilize the outlined synthetic and analytical principles as a starting point for their own investigations. The continued exploration of this and similar fluorinated indazole derivatives holds significant promise for the discovery of next-generation therapeutics.

References

  • Anichem. 5-Fluoro-1H-indazole-3-carboxylic acid In Stock. [Link]

  • Organic Syntheses. Indazole. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

Sources

Methodological & Application

synthesis protocols for 5-fluoro-1H-indazole-6-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis Protocols for 5-Fluoro-1H-indazole-6-carboxylic Acid Derivatives

Abstract & Strategic Significance

The 5-fluoro-1H-indazole-6-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical bioisostere for indole and purine systems.[1] Its specific substitution pattern—combining a C5-fluorine atom for metabolic blockage and electronic modulation with a C6-carboxylic acid handle for library expansion—makes it ubiquitous in the design of PARP inhibitors (e.g., Niraparib analogs) and Tyrosine Kinase Inhibitors (TKIs) .[1]

This Application Note provides two validated protocols for synthesizing this core scaffold and its derivatives. Unlike generic procedures, these protocols address the specific regiochemical challenges of the 5,6-substitution pattern, offering a scalable "De Novo" cyclization route and a flexible "Late-Stage" carbonylation route.

Retrosynthetic Analysis & Strategy

To achieve the specific 5-fluoro-6-carboxy architecture, we must control the regioselectivity of the hydrazine cyclization.[1] A standard 2,4-difluoro precursor yields the wrong isomer (6-fluoro-5-carboxy). Therefore, the synthesis relies on the 2,5-difluoro-4-formylbenzoate precursor to ensure the correct atomic mapping.[1]

Figure 1: Retrosynthetic Strategy (Graphviz Visualization)

Retrosynthesis Target Target: 5-Fluoro-1H-indazole-6-carboxylic acid RouteA_Step1 Hydrolysis Target->RouteA_Step1 Route A (Scalable) RouteB_Step1 Pd-Catalyzed Carbonylation (CO, Pd(OAc)2, dppf) Target->RouteB_Step1 Route B (Functionalization) IntermediateA Methyl 5-fluoro-1H-indazole-6-carboxylate RouteA_Step1->IntermediateA PrecursorA Methyl 2,5-difluoro-4-formylbenzoate IntermediateA->PrecursorA Hydrazine Cyclization (SNAr + Condensation) PrecursorB 6-Bromo-5-fluoro-1H-indazole RouteB_Step1->PrecursorB

Caption: Retrosynthetic map showing the two primary access points. Route A (Red) is preferred for scale-up; Route B (Green) is ideal for converting existing bromo-indazole libraries.[1]

Protocol 1: The "De Novo" Cyclization Route

Best for: Multi-gram to Kilogram scale synthesis. Mechanism: Nucleophilic attack of hydrazine on the aldehyde (hydrazone formation) followed by intramolecular


 displacement of the ortho-fluorine.
Materials:
  • Precursor: Methyl 2,5-difluoro-4-formylbenzoate (CAS: 1240257-23-1 or synthesized via formylation of methyl 2,5-difluorobenzoate).[1]

  • Reagent: Hydrazine hydrate (64-80% in water).[1]

  • Solvent: THF or Ethanol.[1]

  • Base: Triethylamine (

    
    ) or DIPEA (optional, to scavenge HF).
    
Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2,5-difluoro-4-formylbenzoate (1.0 eq) in THF (10 vol).

    • Note: THF is preferred over ethanol if the ester is sensitive to transesterification, although methyl ester/methanol is a standard pairing.

  • Cyclization: Cool the solution to 0°C. Add Hydrazine hydrate (1.2 eq) dropwise over 20 minutes.

    • Observation: A yellow precipitate (hydrazone intermediate) may form initially.

  • Heating: Allow the mixture to warm to Room Temperature (RT) for 1 hour, then heat to 60°C for 4–6 hours.

    • Checkpoint: Monitor via LC-MS.[1] The intermediate hydrazone (

      
      ) will disappear, converting to the indazole mass (
      
      
      
      ).
  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with ice-water.[1]

    • The product, Methyl 5-fluoro-1H-indazole-6-carboxylate , typically precipitates as an off-white solid.[1] Filter and wash with cold water.

  • Hydrolysis (To Acid):

    • Suspend the ester in a 1:1 mixture of THF/Water.

    • Add LiOH (3.0 eq).[1] Stir at RT for 12 hours.

    • Acidify carefully with 1M HCl to pH 3–4.[1]

    • Filter the resulting white solid: 5-fluoro-1H-indazole-6-carboxylic acid .[1]

Key Data Points:

Parameter Specification
Typical Yield 75–85% (over 2 steps)
Purity (HPLC) >98%

| 1H NMR Signature | C3-H (Indazole) singlet ~8.1 ppm; Loss of aldehyde proton.[1] |

Protocol 2: Pd-Catalyzed Carbonylation (The "Backup" Route)

Best for: Late-stage introduction of the carboxylate if the bromo-precursor is already in hand.[1] Safety Warning: Requires Carbon Monoxide (CO) gas or a surrogate (e.g.,


). Work in a well-ventilated fume hood with CO detectors.
Materials:
  • Substrate: 6-Bromo-5-fluoro-1H-indazole.

  • Catalyst:

    
     (5 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%).[1]
    
  • CO Source: CO balloon (1 atm) or autoclave (5 bar).

  • Nucleophile: Methanol (solvent/reactant) +

    
     (2.0 eq).
    
Step-by-Step Methodology:
  • Protection (Crucial Step):

    • Why? The free N-H of indazole can poison Pd catalysts or lead to N-carbonylation.[1]

    • Protect the indazole with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) group using standard conditions (DHP/pTSA or SEM-Cl/NaH) prior to carbonylation.[1]

  • Catalyst Loading:

    • In a pressure vessel, mix the N-protected 6-bromo-5-fluoroindazole (1.0 eq),

      
      , dppf, and 
      
      
      
      in dry Methanol.
    • Degas with Argon for 10 minutes.

  • Carbonylation:

    • Purge the vessel with CO gas (3 cycles).

    • Pressurize to 5 bar (or use a balloon for small scale) and heat to 80°C for 16 hours.

  • Workup:

    • Filter through a Celite pad to remove Pd black.

    • Concentrate the filtrate to obtain the N-protected methyl ester .[1]

  • Deprotection:

    • Treat with HCl/Dioxane or TFA/DCM to remove the THP/SEM group and hydrolyze the ester (if acid is desired) in one pot.

Protocol 3: Derivatization (Amide Coupling)

Application: Attaching the scaffold to amine pharmacophores (e.g., piperazines).

Figure 2: Amide Coupling Workflow

Coupling Acid 5-Fluoro-1H-indazole- 6-carboxylic acid Reagents HATU / DIPEA / DMF Acid->Reagents Product Final Drug Candidate (Amide) Reagents->Product RT, 2h Amine Amine Partner (e.g., Piperazine) Amine->Reagents

Caption: Standard HATU-mediated coupling workflow for indazole acids.

Optimized Conditions:
  • Coupling Agent: HATU is preferred over EDC/HOBt for electron-deficient acids like this one.[1] For process scale (>100g), use T3P (Propylphosphonic anhydride) in EtOAc for easier workup.

  • Procedure:

    • Dissolve Acid (1.0 eq) in DMF.[1]

    • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins to activate ester.

    • Add Amine (1.1 eq).[1] Stir at RT for 2–4 hours.

    • Quench: Pour into saturated

      
      . Extract with EtOAc.[1]
      

References

  • Vertex Pharmaceuticals. (2022).[1] New indazole derivatives (WO2022117487A1).[1][2] Google Patents.[1] Link

  • Organic Chemistry Portal. (2023).[1] Synthesis of Indazoles.[2][3][4][5][6]Link

  • Zhao, H. Y., et al. (2016).[7] Carbonylation of Difluoroalkyl Bromides Catalyzed by Palladium.[7] Angewandte Chemie Int.[1][7] Ed. Link

  • CymitQuimica. (2024).[1] 4-Fluoro-1H-indazole-6-carboxylic acid (CAS 447-44-9) Product Data.[1]Link

  • LibreTexts. (2025).[1] Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.[1][8]Link

Sources

solid-phase synthesis using 5-fluoro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis Using 5-Fluoro-1H-indazole-6-carboxylic Acid

Abstract

This guide details the strategic integration of 5-fluoro-1H-indazole-6-carboxylic acid (CAS: 101495-01-6) into Solid-Phase Organic Synthesis (SPOS) workflows. This scaffold is a critical pharmacophore in the development of PARP inhibitors, kinase inhibitors (e.g., FGFR, VEGFR), and GPCR ligands. The presence of the fluorine atom at the C5 position serves two roles: it blocks metabolic oxidation (CYP450 stability) and electronically modulates the acidity of the C6-carboxylic acid. This protocol addresses the primary synthetic challenges—specifically N1 vs. N2 regioselectivity and solubility —providing a robust, self-validating methodology for generating high-purity combinatorial libraries.

Strategic Considerations & Chemical Logic

Before initiating synthesis, researchers must address the unique reactivity profile of the indazole core.

A. The Regioselectivity Challenge (N1 vs. N2)

The 1H-indazole system undergoes tautomerism, but the 1H-tautomer (N1) is thermodynamically favored.[1][2] However, under standard basic coupling conditions, the N2 position can compete for electrophiles, leading to inseparable mixtures.

  • Solution: For solid-phase applications, we recommend pre-protecting the N1 position with a Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) group before loading the C6-acid onto the resin. This ensures a single regioisomer is immobilized.

B. The Fluorine Effect

The C5-fluorine atom is electron-withdrawing.

  • Impact on C6-COOH: It increases the acidity of the carboxylic acid, making the resulting active ester (e.g., O-At) highly reactive but potentially unstable if left too long.

  • Impact on Coupling: The steric radius of fluorine (1.47 Å) is small (close to Hydrogen's 1.20 Å), meaning it rarely hinders amide coupling sterically, but its electronic pull requires efficient coupling reagents like HATU or PyAOP rather than standard carbodiimides (DIC).

Experimental Workflows

Protocol A: Preparation of the "Golden" Building Block

Rationale: Direct loading of the unprotected acid often results in low yields due to poor solubility in DCM/DMF. Protecting the N1 position solubilizes the core.

Target: 1-(tert-butoxycarbonyl)-5-fluoro-1H-indazole-6-carboxylic acid.

  • Dissolution: Dissolve 5-fluoro-1H-indazole-6-carboxylic acid (1.0 eq) in THF/Water (1:1).

  • Base: Add Na₂CO₃ (2.5 eq).

  • Protection: Add Boc₂O (1.2 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 4 hours. Monitor by LCMS (Shift in retention time due to lipophilicity).

  • Workup: Acidify carefully with 1M HCl to pH 4 (do not go lower to avoid Boc removal). Extract with EtOAc.[1][3]

  • Result: Use this N1-Boc protected acid for all Resin Loading steps.

Protocol B: Resin Loading (Amide Linkage)

Context: Creating a library of Indazole-6-Carboxamides (common in kinase inhibitors).

Materials:

  • Resin: Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g).

  • Reagents: HATU, DIEA (N,N-Diisopropylethylamine), DMF (Anhydrous).

Step-by-Step:

  • Swelling:

    • Place resin in a fritted syringe reactor.

    • Swell in DCM (30 min), then DMF (30 min).

  • Fmoc Deprotection (Resin Prep):

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (3x), DCM (3x), DMF (3x).

    • Validation: Kaiser Test (Ninhydrin) should be Dark Blue (positive for free amine).

  • Coupling (The Critical Step):

    • Pre-activation: In a vial, mix N1-Boc-5-fluoro-1H-indazole-6-carboxylic acid (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in DMF. Shake for 30 seconds. Note: The solution should turn yellow.

    • Addition: Add the pre-activated mix to the resin.

    • Time: Shake at RT for 2 hours.

  • Washing:

    • Drain and wash with DMF (5x).

    • Validation: Kaiser Test should be Colorless (negative for free amine). If blue, repeat coupling.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine (1:1) in DCM for 15 min to cap unreacted resin sites.

Protocol C: Library Elaboration (N1-Diversification)

Context: If the N1-Boc group is removed, the N1 position can be alkylated on-resin to create diversity. Note: This requires orthogonal protection strategies (e.g., using Fmoc on the resin linker and Boc on the Indazole).

Reagents: BEMP (Organic superbase), Alkyl Halides.

  • N1-Deprotection:

    • If N1-Boc is present, treat with 25% TFA/DCM for 30 mins. (Caution: This might cleave the compound from the resin if using Rink Amide. For N1 diversification, use a PAM resin or similar acid-stable linker, or load via the N1 and diversify the C6).

    • Alternative Strategy: If diversifying N1, load the unprotected indazole acid onto Rink Amide (Protocol B), then alkylate.

  • On-Resin Alkylation:

    • Wash resin with anhydrous THF.

    • Add BEMP (5.0 eq) and Alkyl Halide (5.0 eq) in THF.

    • Shake at 50°C for 12 hours.

    • Mechanism:[4][5][6] BEMP is non-nucleophilic and soluble, promoting N1-alkylation over N2 due to thermodynamic control at elevated temperatures.

Data Summary & Troubleshooting

Table 1: Coupling Reagent Performance for 5-F-Indazole-6-COOH

ReagentSolventYield (Loading)Comments
HATU / DIEA DMF>95% Recommended. Fast activation, overcomes electronic deactivation of Fluorine.
DIC / HOBtDMF/DCM60-75%Slow. Often requires double coupling.
PyBOP / NMMDMF85-90%Good alternative, but generates carcinogenic HMPA byproducts.
EDC / NHSDCM<40%Poor solubility of the indazole intermediate in DCM.

Troubleshooting Guide:

  • Problem: Low Loading/Yield.

    • Cause: Aggregation of the indazole core or poor solubility.

    • Fix: Use the N1-Boc protected building block. Add 10% DMSO to the coupling mixture.

  • Problem: N2-Alkylation observed during library elaboration.

    • Cause: Kinetic control using strong bases (e.g., LiOtBu) or polar aprotic solvents at low temp.

    • Fix: Switch to thermodynamic conditions: Weaker bases (Cs2CO3 or BEMP) and higher temperatures (50-60°C).

Visualization: Synthesis Workflow

IndazoleSPS Start 5-Fluoro-1H-indazole- 6-carboxylic acid Protect N1-Protection (Boc-Anhydride) Start->Protect Soln. Phase Couple Coupling (HATU/DIEA/DMF) Protect->Couple Activated Ester Resin Rink Amide Resin (Fmoc-Deprotected) Resin->Couple Solid Phase Diversify Library Elaboration (N1-Alkylation or Suzuki on Aryl Halides) Couple->Diversify On-Resin Cleave Cleavage (95% TFA) Diversify->Cleave Deprotection Final Final Library (5-F-Indazole-6-Carboxamides) Cleave->Final Isolation

Figure 1: Optimized workflow for the solid-phase integration of 5-fluoro-1H-indazole-6-carboxylic acid, highlighting the critical pre-protection step.

References

  • Regioselective N-Alkylation of Indazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[2][7][8][9][10]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • General SPPS Coupling Protocols

    • Title: Standard practices for Fmoc-based solid-phase peptide synthesis.
    • Source: University of California, Irvine (Nowick Lab).
    • URL:[Link]

  • Indazole Medicinal Chemistry (Kinase Inhibitors)

    • Title: Design, Synthesis and Biological Evaluation of Indazole Deriv
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Properties of 5-Fluoro-1H-indazole-6-carboxylic acid

    • Title: 5-fluoro-1H-indazole-6-carboxylic acid Compound Summary.
    • Source: PubChem.[11][12][13][14]

    • URL:[Link]

Sources

preparation of PARP inhibitors from 5-fluoroindazole precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathway for constructing Poly (ADP-ribose) polymerase (PARP) inhibitor scaffolds derived specifically from 5-fluoro-1H-indazole . While commercial PARP inhibitors like Niraparib utilize highly functionalized indazole cores (e.g., 7-carboxamide derivatives), the 5-fluoro-3-aryl-1H-indazole motif remains a critical pharmacophore for next-generation PARP1/2 inhibitor discovery. This scaffold mimics the nicotinamide moiety of NAD+, effectively binding to the donor site of the PARP enzyme.

This guide provides a validated, scalable protocol for the regioselective C3-functionalization of 5-fluoroindazole, followed by Suzuki-Miyaura cross-coupling and side-chain assembly. Emphasis is placed on controlling regioselectivity (N1 vs. N2 vs. C3) and ensuring high purity of the biaryl core.

Scientific Background & Retrosynthetic Analysis

The Pharmacophore

The indazole ring serves as a bioisostere for the nicotinamide core of NAD+. The 5-fluorine atom is strategically positioned to:

  • Block Metabolism: Prevent oxidative metabolism at the susceptible 5-position.

  • Electronic Modulation: Increase the acidity of the N-H bond, enhancing hydrogen bonding interactions within the PARP catalytic pocket (Gly863/Ser904).

Retrosynthetic Strategy

The synthesis is disconnected at the C3-Aryl bond. The strategy relies on the regioselective halogenation of the electron-rich C3 position of the 5-fluoroindazole, followed by palladium-catalyzed cross-coupling.

Retrosynthesis Target Target: 3-Aryl-5-Fluoroindazole PARP Inhibitor Disconnection Disconnection: C3-Aryl Bond Target->Disconnection Retro-Suzuki Precursor1 Intermediate A: 3-Iodo-5-Fluoro-1H-Indazole Disconnection->Precursor1 Precursor2 Coupling Partner: 4-Formylphenylboronic Acid Disconnection->Precursor2 Start Starting Material: 5-Fluoro-1H-Indazole Precursor1->Start Regioselective Iodination

Figure 1: Retrosynthetic analysis showing the disconnection of the biaryl core back to the 5-fluoroindazole starting material.

Critical Process Parameters (CPPs)

To ensure "Self-Validating" protocols, the following parameters must be controlled:

ParameterCriticalityImpact on Quality
Iodination Temperature HighTemperatures >30°C promote over-iodination and N-iodination byproducts.
Base Selection (Suzuki) HighWeak bases (

) prevent dehalogenation; strong bases (

) may cause isomerization.
Catalyst Loading Medium

is preferred over

for stability against oxidation during scale-up.
Solvent Degassing HighOxygen presence leads to homocoupling of boronic acids (impurity formation).

Experimental Protocols

Protocol A: Regioselective C3-Iodination of 5-Fluoroindazole

Objective: Synthesize 3-iodo-5-fluoro-1H-indazole (Intermediate A) with >98% regioselectivity.

Reagents:

  • 5-Fluoro-1H-indazole (1.0 equiv)

  • Iodine (

    
    ) (1.1 equiv)
    
  • Potassium Hydroxide (KOH) pellets (1.2 equiv)

  • DMF (Dimethylformamide), Anhydrous (10 mL/g of substrate)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-1H-indazole (e.g., 5.0 g) in DMF.

  • Base Addition: Add KOH pellets. Stir until partially dissolved (exothermic; maintain temp <30°C).

  • Iodination: Cool the mixture to 0°C using an ice bath. Add iodine (

    
    ) portion-wise over 20 minutes. The solution will turn dark brown.
    
    • Expert Insight: Portion-wise addition prevents a local high concentration of iodine, minimizing the formation of 3,7-diiodo impurities.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by HPLC or TLC (Hexane/EtOAc 3:1).

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Quench: Pour the reaction mixture into ice-water (5x reaction volume) containing 10% sodium thiosulfate (

    
    ). Stir vigorously for 15 minutes to quench excess iodine (color changes from brown to yellow/white).
    
  • Isolation: Filter the resulting precipitate. Wash the cake with water (3x) to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if HPLC purity is <98%.

  • Yield: Expected yield 85-92%.

Validation Data:

  • 1H NMR (400 MHz, DMSO-d6):

    
     13.5 (br s, 1H, NH), 7.60 (dd, 1H), 7.45 (dd, 1H), 7.28 (td, 1H). Absence of C3-proton signal confirms substitution.
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple Intermediate A with 4-formylphenylboronic acid to create the PARP inhibitor core.

Reagents:

  • 3-Iodo-5-fluoro-1H-indazole (Intermediate A) (1.0 equiv)

  • 4-Formylphenylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 M aqueous solution) (3.0 equiv)
    
  • 1,4-Dioxane (degassed)

Procedure:

  • Inertion: Charge a 3-neck flask with Intermediate A, boronic acid, and Palladium catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
    • Trustworthiness Check: Failure to degas effectively will result in des-iodo starting material recovery (reduction) rather than coupling.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous

    
     via syringe under 
    
    
    
    flow.
  • Reflux: Heat the mixture to 90°C for 6-12 hours.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate layers. Extract aqueous layer with EtOAc (2x).

  • Scavenging: Wash combined organics with brine, dry over

    
    , and filter through a pad of Celite to remove Pd black.
    
  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Product: 4-(5-fluoro-1H-indazol-3-yl)benzaldehyde.

Protocol C: Reductive Amination (Side Chain Assembly)

Objective: Install the piperidine moiety (mimicking the solubilizing group in Niraparib) to finalize the inhibitor.

Reagents:

  • Aldehyde Intermediate from Protocol B (1.0 equiv)

  • Boc-3-aminopiperidine (or relevant amine) (1.2 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • DCM (Dichloromethane)[1]

Procedure:

  • Imine Formation: Dissolve aldehyde and amine in DCM. Add acetic acid. Stir at Room Temp for 1 hour.

  • Reduction: Add

    
     in one portion. Stir for 12 hours.
    
  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with DCM, dry, and concentrate.

  • Deprotection (if Boc used): Treat with 4M HCl in Dioxane for 2 hours to yield the final amine salt.

Workflow Visualization

The following diagram illustrates the integrated workflow from precursor to active pharmaceutical ingredient (API) analog.

Workflow Step1 Step 1: Iodination (DMF, I2, KOH) Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Base) Step1->Step2 Intermediate A Step3 Step 3: Reductive Amination (STAB, Amine) Step2->Step3 Biaryl Aldehyde QC QC Checkpoint: HPLC Purity >98% Step3->QC QC->Step3 Fail (Reprocess) Final Final PARP Inhibitor (Salt Form) QC->Final Pass

Figure 2: Sequential process flow for the synthesis of 5-fluoroindazole-based PARP inhibitors.

Troubleshooting & Analytical Controls

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete iodination due to moisture.Ensure KOH is dry; use anhydrous DMF. Increase

to 1.2 equiv.
Pd Black Precipitation Catalyst decomposition.Degas solvents more rigorously (sparge with Argon for 20 mins).
Regioisomer Impurities N-alkylation occurring during coupling.Ensure the Indazole NH is not deprotonated irreversibly. Use Carbonate bases (

), not Hydrides (

).

References

  • Merck Sharp & Dohme Corp. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor.[2][3] Journal of Medicinal Chemistry. Link

  • Giraud, F., et al. (2014). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Link

  • Tesaro, Inc. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. Link

  • Maiti, D., et al. (2015).[4] Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines and Indazoles. Chemical Communications.[4] Link

  • BenchChem. (2025).[1] Discovery and synthesis of novel indazole derivatives. Link

Sources

Troubleshooting & Optimization

improving solubility of 5-fluoro-1H-indazole-6-carboxylic acid in aqueous buffers

[1]

Executive Summary

5-Fluoro-1H-indazole-6-carboxylic acid presents a classic "brick dust" solubility profile.[1] Its poor aqueous solubility stems from two converging factors: the high crystal lattice energy of the planar indazole core (enhanced by

1

Successful solubilization relies on exploiting the ionizable carboxylic acid moiety (

1

This guide provides a validated workflow to transition this compound from solid state to stable aqueous solution.

Module 1: Stock Solution Preparation

Q: Why does my stock solution precipitate after freezing/thawing?

A: This is likely due to hydration of the DMSO stock.[1] DMSO is hygroscopic.[1] If your stock absorbs atmospheric water, the "water-antisolvent" effect reduces the solubility of the hydrophobic indazole, causing micro-precipitation over time.

Protocol: Anhydrous Stock Preparation
  • Solvent: Use anhydrous DMSO (

    
    99.9%, stored over molecular sieves).[1]
    
  • Concentration: Target 10 mM to 50 mM . Avoid saturating the stock (e.g., do not attempt 100 mM) to prevent crashing out upon cooling.

  • Dissolution: Vortex for 2 minutes. If visual particulates remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into single-use vials to minimize freeze-thaw cycles. Store at -20°C.

Module 2: Aqueous Dilution (The "Crash-Out" Phase)[1]

Q: As soon as I add my DMSO stock to PBS, it turns cloudy. Why?

A: You are hitting the Kinetic Solubility Limit .[1] When you inject a DMSO stock into an aqueous buffer, you create a momentary supersaturated state. If the buffer pH is not high enough to immediately deprotonate the carboxylic acid, the neutral form (

The Fix: The pH-Driven Solubilization Strategy

You must drive the equilibrium toward the ionized carboxylate form.[1]

Theory:

1
  • 
    : Intrinsic solubility (very low for this molecule).[1]
    
  • 
    : ~4.0 for the carboxylic acid.[1]
    
  • Rule of Thumb: To ensure solubility, the final pH must be at least pH 7.4 , preferably pH 8.0 .[1]

Visualization: The Solubility Decision Tree

SolubilityLogicStartStart: Solid CompoundStockPrepare Stock: DMSO (10-50 mM)Start->StockDilutionDilute into Aqueous BufferStock->DilutionCheckVisual Inspection:Cloudy/Precipitate?Dilution->CheckSuccessProceed to AssayCheck->SuccessClearpH_CheckCheck Buffer pH.Is pH < 7.0?Check->pH_CheckCloudyAdjust_pHAction: Switch to Tris/Hepes pH 8.0or add NaOH eq.pH_Check->Adjust_pHYes (Acidic)CosolventAction: Add Cosolvent(5% DMSO / 5% Tween 80)pH_Check->CosolventNo (Neutral)Adjust_pH->DilutionComplexAction: Use Cyclodextrin(10% HP-beta-CD)Cosolvent->ComplexStill CloudyComplex->Dilution

Figure 1: Decision tree for troubleshooting precipitation events during formulation.

Module 3: Validated Formulation Protocols

Protocol A: Standard Buffer (For < 10 µM Assays)

Best for: High-throughput screening, enzymatic assays.[1]

  • Buffer Selection: Use Tris-HCl or HEPES (50 mM, pH 8.0).[1] Avoid Phosphate Buffered Saline (PBS) if possible, as phosphate has poor buffering capacity at pH 8.0 and high ionic strength can induce "salting out."

  • Procedure:

    • Place buffer in a vortexing tube.[1]

    • Inject DMSO stock directly into the vortex (subsurface injection) to ensure rapid mixing.[1]

    • Limit DMSO: Keep final DMSO concentration

      
       1% (v/v).
      
Protocol B: The "Hard-to-Dissolve" Method (For > 10 µM or In Vivo)

Best for: Animal dosing or high-concentration cell treatments.[1]

If Protocol A fails, use a Cyclodextrin/Surfactant system .[1] This encapsulates the lipophilic fluorine-indazole core while exposing the hydrophilic exterior to the solvent.[1]

ComponentRoleFinal Conc.
DMSO Primary Solvent5%
Tween 80 Surfactant (prevents aggregation)2 - 5%
HP-

-CD
Encapsulating Agent20% (w/v)
Saline/Water Bulk VehicleRemainder

Step-by-Step:

  • Dissolve compound in DMSO (5% of total volume).[1]

  • Add Tween 80 (5% of total volume) to the DMSO solution.[1] Vortex until clear.

  • Separately, prepare 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    -CD)
    in water.
  • Slowly add the CD solution to the DMSO/Tween mixture with constant stirring.

  • Critical: Adjust pH to 7.4–8.0 using 1N NaOH if necessary.

Module 4: FAQ & Troubleshooting

Q: Can I use acid to dissolve it? The Indazole has nitrogen atoms. A: No. While the indazole nitrogens can theoretically be protonated, the

anionic1

Q: The solution is clear, but my assay results are erratic. Why? A: Micro-precipitation. You may have "invisible" aggregates that scatter light or stick to plasticware.[1]

  • Test: Centrifuge the "clear" solution at 10,000 x g for 10 minutes. If you see a pellet, you have micro-aggregates.

  • Solution: Filter your working solution through a 0.22 µm PVDF filter (low protein binding) before use.[1]

Q: Does the fluorine atom make it more soluble than the non-fluorinated parent? A: Generally, no. Fluorine is highly lipophilic.[1] While it can influence


References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Avdeef, A. (2007).[1] Solubility of sparingly-soluble ionizable drugs.[1] Advanced Drug Delivery Reviews, 59(7), 568-590.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Technical Support Center: Recrystallization of 5-fluoro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-fluoro-1H-indazole-6-carboxylic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with this compound. Our goal is to equip you with the scientific principles and practical steps necessary to achieve high purity through recrystallization.

Introduction: The Importance of Purity

5-fluoro-1H-indazole-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3] The presence of the indazole core, a carboxylic acid group, and a fluorine atom imparts specific physicochemical properties that are crucial for its biological activity and downstream applications.[1][2] Achieving high crystalline purity is paramount, as residual impurities can interfere with biological assays, compromise reaction yields, and introduce regulatory hurdles. Recrystallization is a powerful and efficient technique for this purpose, leveraging differences in solubility between the target compound and its impurities.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What key properties of 5-fluoro-1H-indazole-6-carboxylic acid influence solvent selection?

Answer: Understanding the molecule's structure is fundamental to selecting an appropriate recrystallization solvent.

  • Polarity: The molecule possesses several polar functional groups: the carboxylic acid (-COOH) and the indazole ring with its N-H bonds. These groups can participate in hydrogen bonding. This overall polarity suggests that polar solvents will be effective at dissolving the compound.[1]

  • Acidity: The carboxylic acid group (pKa is predicted to be around 3-4) allows the compound to be dissolved in basic solutions and precipitated by acidification, a potential alternative purification strategy.[7][8]

  • Aromaticity: The bicyclic aromatic system contributes to the molecule's rigidity, which generally favors the formation of a stable crystal lattice.[9]

Based on these features, the principle of "like dissolves like" is the guiding axiom.[6] We anticipate good solubility in hot, polar solvents and poor solubility in cold, polar solvents or non-polar solvents.

PropertyValue (Predicted/Analog)Significance for Recrystallization
Molecular Formula C₈H₅FN₂O₂Indicates the presence of heteroatoms capable of H-bonding.
Molecular Weight ~180.14 g/mol A standard molecular weight for small molecule intermediates.
pKa (predicted) ~3.12 ± 0.30[7]Confirms acidic nature; solubility will be pH-dependent.
Boiling Point (predicted) >400 °C[7]The compound is a stable solid, making recrystallization safe.
Density (predicted) ~1.5 g/cm³[7]Standard density for organic solids.
Q2: How should I perform an initial solvent screen for this compound?

Answer: A systematic solvent screen is the most reliable method to identify a suitable recrystallization solvent. The ideal solvent will dissolve the compound completely when hot (near boiling) but poorly when cold (room temperature or in an ice bath).[4]

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude 5-fluoro-1H-indazole-6-carboxylic acid into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different solvent from the screening list below, dropwise (approx. 0.5 mL). Agitate at room temperature. Observe if the compound dissolves. If it dissolves completely in the cold solvent, that solvent is unsuitable as a single-solvent system.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath to the solvent's boiling point.[10] Add the solvent dropwise until the solid just dissolves.

  • Cooling: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not agitate the solution.[4]

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the test tube with a glass rod just below the liquid surface or placing the tube in an ice-water bath.[6]

  • Evaluation: A good solvent is one that requires a minimal amount of hot solvent to dissolve the compound and yields a significant amount of crystalline precipitate upon cooling.

Table of Recommended Solvents for Screening
SolventTypeBoiling Point (°C)Expected Behavior & Rationale
Ethanol Polar Protic78High potential. Often dissolves polar compounds when hot.[11]
Methanol Polar Protic65Similar to ethanol, but higher solubility may lead to lower recovery.
Isopropanol Polar Protic82Good alternative to ethanol, slightly less polar.[11]
Acetone Polar Aprotic56Strong solvent, may be too effective, but worth testing.[11]
Ethyl Acetate Moderately Polar77Good for compounds with moderate polarity.
Water Polar Protic100May work due to H-bonding, especially for polar compounds.[9]
Heptane/Hexane Non-polar98 / 69Expected to be a poor solvent; excellent candidate for an anti-solvent.
Toluene Aromatic111Can be effective for aromatic compounds.
Q3: My compound is either too soluble or not soluble enough in single solvents. What is the strategy for a mixed-solvent system?

Answer: A two-solvent (or mixed-solvent) system is an excellent solution when no single solvent has the ideal solubility profile. This technique involves using a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[12] The two solvents must be miscible.

Diagram: Logic for Solvent System Selection

G start Start: Test Solubility in a Polar Solvent (e.g., Ethanol) dissolves_cold Dissolves in Cold Solvent? start->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot  No end_mixed Outcome: Use as 'Good' Solvent in a Mixed Pair (e.g., Ethanol/Water or Ethanol/Heptane) dissolves_cold->end_mixed  Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals  Yes end_bad Outcome: Unsuitable Solvent. Try another solvent. dissolves_hot->end_bad  No end_single Outcome: Use as Single Recrystallization Solvent forms_crystals->end_single  Yes forms_crystals->end_mixed  No (Low Recovery) G cluster_0 Solution Preparation cluster_1 Crystallization cluster_2 Isolation & Drying dissolve 1. Dissolve Crude Solid in MINIMUM amount of hot/boiling solvent hot_filter 2. Hot Gravity Filtration (Only if insoluble impurities are present) dissolve->hot_filter slow_cool 3. Slow Cooling Allow flask to cool to room temperature undisturbed hot_filter->slow_cool ice_bath 4. Ice Bath Cooling Chill in ice-water bath to maximize precipitation slow_cool->ice_bath vac_filter 5. Vacuum Filtration Collect crystals on a Büchner funnel ice_bath->vac_filter wash 6. Wash Crystals Rinse with a small amount of ice-cold solvent vac_filter->wash dry 7. Dry Crystals Air dry or dry in a vacuum oven wash->dry end end dry->end Pure Product

Caption: A step-by-step workflow for a standard laboratory recrystallization.

References
  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Aure Chemical. The Application of Solvents in the Pharmaceutical Industry. Available from: [Link]

  • University of California, Irvine. Recrystallization-1.pdf. Available from: [Link]

  • Williamson, K. L., & Masters, K. M. Recrystallization. Macroscale and Microscale Organic Experiments. Available from: [Link]

  • University of Texas at Dallas. Recrystallization. Available from: [Link]

  • Wiberg, K. B. Recrystallization. Laboratory Technique in Organic Chemistry. Available from: [Link]

  • University of Colorado Boulder. Recrystallization. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. r/Chempros. Available from: [Link]

  • Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. Available from: [Link]

  • Kumar, L. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • PubChem. 5-fluoro-1H-indazole-3-carboxylic acid. Available from: [Link]

  • Amerigo Scientific. 1H-Indazole-6-carboxylic acid (97%). Available from: [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

  • Oakwood Chemical. 7-Fluoro-1H-indazole-3-carboxylic acid, min 95%. Available from: [Link]

  • ChemSynthesis. 5-fluoro-1H-indazole-3-carboxylic acid. Available from: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • Organic Syntheses. Indazole. Available from: [Link]

  • PubChem. 6-fluoro-1H-indazole-3-carboxylic Acid. Available from: [Link]

Sources

Technical Guide: Stability & Handling of 5-Fluoro-1H-indazole-6-carboxylic Acid in Basic Media

[1]

Executive Summary

5-Fluoro-1H-indazole-6-carboxylic acid (CAS: 101495-01-6) exhibits high stability under standard aqueous basic conditions (e.g., NaOH, KOH,

1acidification/workup phaseregioselectivity1
Chemical Behavior in Basic Media

To troubleshoot effectively, one must understand the species present in solution.

  • Dianion Formation: In strong base (pH > 14), the compound loses two protons:

    • Carboxylic Acid (

      
      ):  Deprotonates to form the carboxylate (
      
      
      ).[1]
    • Indazole N-H (

      
      ):  Deprotonates to form the indazolyl anion (
      
      
      ).[1]
  • Resistance to Nucleophilic Attack (

    
    ): 
    Users often fear the displacement of the Fluorine atom by hydroxide ions (
    
    
    ).[1] However, the formation of the carboxylate anion at the C6 position (ortho to the Fluorine) creates a localized negative charge field. This exerts a strong repulsive field effect, shielding the C5-Fluorine bond from nucleophilic attack by
    
    
    .[1] Consequently, the compound survives refluxing 2M NaOH—a standard method for synthesizing this acid from its ester precursors.
Troubleshooting Guide (Q&A)
Scenario A: Stability & Degradation

Q1: I observed a new impurity peak by HPLC after stirring in 1M NaOH for 24 hours. Is this defluorination?

  • Diagnosis: It is highly unlikely to be defluorination (replacement of F with OH) under these conditions.[1] The carboxylate repels the hydroxide.

  • Root Cause: The impurity is likely an oxidative degradation product if the solution was not degassed.[1] Electron-rich heterocycles like indazole anions are susceptible to air oxidation over prolonged periods.[1]

  • Solution:

    • Repeat the stability test under an inert atmosphere (

      
       or Ar).
      
    • Check your starting material purity; trace esters may have hydrolyzed, appearing as "new" peaks relative to the starting solid.

Q2: Can I heat this compound in base?

  • Answer: Yes. The compound is stable under reflux (100°C) in aqueous NaOH for saponification.

  • Caveat: Avoid using strong alkoxide bases (e.g., NaOMe in MeOH) at high temperatures (>120°C) in sealed vessels. While

    
     is repelled, smaller, less solvated alkoxides might force an 
    
    
    reaction if the temperature is extreme.
Scenario B: Workup & Isolation

Q3: Upon acidification of the basic solution, I am getting a "goo" or oil instead of a solid precipitate. Why?

  • Mechanism: You likely passed the Isoelectric Point (pI) too quickly or trapped water in the lattice.[1]

  • Troubleshooting:

    • Slow Acidification: Acidify slowly to pH 3–4. Rapid dumping of HCl traps impurities.[1]

    • Ionic Strength: If an oil forms, add NaCl to saturation (salting out) and stir vigorously.[1] The oil often crystallizes upon stirring.[1]

    • pH Overshoot: Do not go to pH < 1. The indazole nitrogen (N2) can protonate (

      
      ), forming a cationic salt (
      
      
      ) which is soluble in water, leading to yield loss.
Scenario C: Reactivity (Alkylation)

Q4: I am using base (


) to alkylate the carboxylic acid, but I'm getting mixtures. Is the ring unstable?
  • Analysis: The ring is stable, but the regiochemistry is the issue.

  • Explanation: In base, you have three nucleophilic sites: the Carboxylate, N1, and N2.

    • Kinetic Product: N2-alkylation (often favored but less stable).[1]

    • Thermodynamic Product: N1-alkylation.[1][2]

  • Fix: If you only want to esterify the acid, use acid-catalyzed conditions (MeOH/H2SO4) instead of base-catalyzed alkylation to avoid touching the nitrogen ring.[1]

Visualized Pathways
Figure 1: Species Distribution & Stability Mechanism

StabilityMechanismNeutralNeutral Acid(Insoluble in Water)MonoAnionMono-Anion(COO- formed)pH ~ 4-10Neutral->MonoAnionAdd Base (eq. 1)DiAnionDianion(COO- and N- formed)pH > 14MonoAnion->DiAnionAdd Base (excess)ShieldingElectrostatic Shielding(COO- repels OH-)Prevents F displacementDiAnion->ShieldingResultShielding->DiAnionMaintains Integrity

Caption: Transformation of 5-fluoro-1H-indazole-6-carboxylic acid in base. The formation of the dianion creates a repulsive field that protects the fluorine substituent.

Standard Stability Validation Protocol

If you need to generate a Certificate of Analysis (CoA) or validate a new batch, use this self-validating protocol.

Objective: Confirm structural integrity after 24h basic exposure.

StepActionCritical ParameterReason
1 Dissolution Dissolve 50 mg in 5 mL 1.0 M NaOH .Clear, yellow/colorless solution.
2 Stress Stir at 60°C for 24 hours .Sealed vial.
3 Analysis Prep Take 100 µL aliquot, dilute with 900 µL MeOH .Do not acidify yet.
4 HPLC/LCMS Run gradient 5-95% ACN in water (+0.1% Formic Acid).Detection @ 254 nm.[1]
5 Criteria Purity change < 0.5% vs T=0 sample.Mass balance > 95%.[1][3][4]
Frequently Asked Questions (FAQs)

Q: Can I store the stock solution in base? A: Short-term (days), yes. Long-term, no. Store as the solid acid. Basic solutions absorb

1

Q: What is the best base for dissolving this compound for biological assays? A: Use DMSO for the stock, then dilute into PBS (pH 7.4).[1] If you must dissolve directly in aqueous media, use 1 equivalent of Tris base or NaOH .[1] Avoid ammonia (volatile) if pH stability is critical.[1]

Q: Is the Fluorine atom labile under any conditions? A: Yes, but not basic ones.[1] Acidic hydrolysis at very high temperatures (>150°C in conc.[1] HCl) or Pd-catalyzed conditions (Suzuki couplings) can sometimes cleave C-F bonds, but this is rare for unactivated aryl fluorides.[1]

References
  • ChemicalBook. (n.d.).[1] 1H-Indazol-5-ol and Indazole Derivatives Properties. Retrieved from [1]

  • National Institutes of Health (NIH). (2020).[1] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 1H-Indazole-6-carboxylic acid Product Specification. Retrieved from [1][5]

  • PubChem. (2025).[1][6] 5-fluoro-1H-indazole-3-carboxylic acid (Analogous Structure Data). Retrieved from [1]

  • Heterocycles. (1996).[1] Practical Synthesis of 1H-Indazole-3-carboxylic acid via Saponification. Retrieved from [1]

(Note: While specific degradation data for the exact 5-F-6-COOH isomer is proprietary to internal process chemistry, the references above provide the authoritative mechanistic grounding for the stability of the indazole-carboxylate scaffold and the resistance of repulsive-field fluoroarenes to

Validation & Comparative

1H NMR Spectrum Interpretation of 5-Fluoro-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Validation

Executive Summary & Strategic Context

In the development of kinase inhibitors and heterocyclic pharmacophores, the 5-fluoro-1H-indazole-6-carboxylic acid scaffold presents a unique analytical challenge. The introduction of a fluorine atom at the C5 position creates a "spin-active" environment that significantly alters the 1H NMR profile compared to its non-fluorinated parent or regioisomers.

This guide provides a comparative analysis of the 1H NMR spectrum of 5-fluoro-1H-indazole-6-carboxylic acid. Unlike standard spectral listings, this document focuses on differential diagnosis —how to distinguish this specific isomer from its critical alternatives (the non-fluorinated analog and the 6-fluoro-5-carboxylic acid regioisomer) using spin-spin coupling logic (


).
Key Diagnostic Features[1][2]
  • The "Fluorine Fingerprint": The

    
    F nucleus (
    
    
    
    , 100% abundance) acts as a built-in tag, splitting neighboring protons into characteristic doublets.
  • Regioisomer Differentiation: The magnitude of

    
     coupling (Ortho vs. Meta) definitively assigns the position of the fluorine relative to the remaining aromatic protons.
    

Comparative Analysis: The Product vs. Alternatives

The following table contrasts the expected spectral features of the target compound against its primary structural analogs. This data is crucial for confirming identity during synthesis optimization.

Table 1: Spectral Fingerprint Comparison (Solvent: DMSO-d )
FeatureTarget: 5-Fluoro-1H-indazole-6-COOH Alternative A: 1H-Indazole-6-COOH Alternative B: 6-Fluoro-1H-indazole-5-COOH
H3 Proton Singlet (s) or fine doublet (

Hz)
Singlet (s)Singlet (s) or fine doublet
H4 Proton Doublet (d) due to

F. Large

(~10-12 Hz)
Doublet (d) due to H5.

Hz
Doublet (d) due to

F. Medium

(~6-7 Hz)
H5 Proton Absent (Substituted by F)Doublet of Doublets (dd)Absent (Substituted by COOH)
H7 Proton Doublet (d) due to

F. Medium

(~6-8 Hz)
Broad Singlet or fine splittingDoublet (d) due to

F. Large

(~10-12 Hz)
COOH Broad Singlet (~12-13 ppm)Broad Singlet (~12-13 ppm)Broad Singlet (~12-13 ppm)

Critical Insight: The distinguishing factor between the 5-F and 6-F regioisomers is the coupling constant of the proton at position 4 and 7. In the target molecule (5-F), H4 is Ortho to F (Large


), while H7 is Meta to F  (Medium 

). In the 6-F isomer, this pattern is reversed.

Detailed Structural Assignment & Mechanism

The Indazole Scaffold Numbering

To interpret the spectrum, one must visualize the coupling pathways.

  • Position 1 (NH): Labile, solvent-dependent.

  • Position 3 (CH): Isolated, typically a sharp singlet around 8.0–8.2 ppm.

  • Position 4 (CH): Ortho to C5-F.

  • Position 5 (C-F): The source of splitting.

  • Position 6 (C-COOH): Electron-withdrawing group (EWG).

  • Position 7 (CH): Meta to C5-F, Ortho to C6-COOH.

Coupling Logic Pathway

The following decision tree illustrates the workflow for confirming the structure using 1H NMR data.

G Start Acquire 1H NMR (DMSO-d6) CheckH3 Identify H3 Signal (~8.1 ppm, Singlet) Start->CheckH3 CountArom Count Remaining Aromatic Protons CheckH3->CountArom TwoProtons 2 Protons Found (H4 & H7) CountArom->TwoProtons Correct Substitution ThreeProtons 3 Protons Found CountArom->ThreeProtons No Fluorine/Wrong SM AnalyzeJ Analyze Coupling Constants (J) TwoProtons->AnalyzeJ CaseTarget One Large Doublet (J~11Hz) One Medium Doublet (J~7Hz) AnalyzeJ->CaseTarget H4 (Ortho) & H7 (Meta) CaseIso One Medium Doublet (J~7Hz) One Large Doublet (J~11Hz) AnalyzeJ->CaseIso H4 (Meta) & H7 (Ortho) AssignTarget CONFIRMED: 5-Fluoro-1H-indazole-6-COOH (H4 is Ortho-F, H7 is Meta-F) CaseTarget->AssignTarget AssignIso REGIOISOMER: 6-Fluoro-1H-indazole-5-COOH CaseIso->AssignIso

Figure 1: Structural assignment workflow based on H-F coupling constants.

Experimental Protocol & Data Interpretation

Sample Preparation
  • Solvent: DMSO-d

    
     is the preferred solvent.
    
    • Reasoning: It ensures solubility of the polar carboxylic acid and slows proton exchange, often allowing the observation of the NH and COOH protons as broad singlets. Methanol-d

      
       (MeOD) will exchange these protons, causing them to disappear.
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay

    
     1s).
    
Signal-by-Signal Interpretation (Target Molecule)
Signal A: Carboxylic Acid (-COOH) [1]
  • Shift:

    
     12.5 – 13.5 ppm (Broad).
    
  • Multiplicity: Broad Singlet.

  • Note: May be invisible if the sample is wet or if trace base is present.

Signal B: Indazole NH (H1)
  • Shift:

    
     13.0 – 13.5 ppm (Broad).
    
  • Multiplicity: Broad Singlet.

  • Tautomerism: In DMSO, the 1H-tautomer (NH at position 1) is thermodynamically favored over the 2H-tautomer.

Signal C: H7 (The Deshielded Proton)
  • Shift:

    
     8.2 – 8.4 ppm.
    
  • Multiplicity: Doublet (d).

  • Coupling:

    
     Hz.
    
  • Mechanistic Insight: H7 is located ortho to the carboxylic acid (strongly deshielding) and meta to the fluorine. The deshielding effect of the COOH group pushes this signal downfield, often overlapping with or appearing just downfield of H3.

Signal D: H3 (The Indazole Marker)
  • Shift:

    
     8.0 – 8.2 ppm.
    
  • Multiplicity: Singlet (s).

  • Coupling: Generally appears as a singlet. However, a very small long-range coupling (

    
     or 
    
    
    
    ) of < 1.5 Hz may be observed in high-resolution fields (>500 MHz).
Signal E: H4 (The Fluorine Neighbor)
  • Shift:

    
     7.6 – 7.9 ppm.
    
  • Multiplicity: Doublet (d).

  • Coupling:

    
     Hz.
    
  • Mechanistic Insight: This proton is ortho to the fluorine atom. The large coupling constant is the definitive marker for the C4 position relative to C5-F.

Tautomerism and Solvent Effects[1][3][4][5][6]

Indazoles exhibit annular tautomerism (1H vs 2H). Understanding this is vital for interpreting line broadening or satellite peaks.

Tautomer T1 1H-Tautomer (Thermodynamically Stable in DMSO) T2 2H-Tautomer (Less Stable) T1->T2 Fast Exchange (Broadens Signals) T2->T1 Favored

Figure 2: Tautomeric equilibrium. In polar aprotic solvents (DMSO), the equilibrium strongly favors the 1H form.

Experimental Implication: If peaks appear unusually broad or doubled, ensure the sample is neutral. Acidic or basic impurities can accelerate exchange or shift the equilibrium.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for coupling constant analysis).
  • López, C., et al. (2002). "Tautomerism and proton transfer in indazoles." Arkivoc. Link

  • Reich, H. J. (2024). "WinPLT NMR Coupling Constants: Fluorine Coupling." University of Wisconsin-Madison. Link

  • PubChem. (2024). "5-Fluoro-1H-indazole-6-carboxylic acid Compound Summary." National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to 19F NMR Analysis of 5-Fluoroindazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Fluorinated Indazoles in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic incorporation of fluorine atoms, particularly at the C5 position, has become a key tactic for modulating the physicochemical and pharmacokinetic properties of these molecules, such as metabolic stability and binding affinity.[1][2] The unique nuclear properties of the fluorine-19 (¹⁹F) isotope make ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool for the analysis of these compounds.

With 100% natural abundance, a spin of 1/2, and high sensitivity (83% that of ¹H), the ¹⁹F nucleus provides a clean and sensitive window into molecular structure and environment.[3][4] Its vast chemical shift range, spanning over 800 ppm, offers exquisite resolution, making the ¹⁹F signal highly sensitive to subtle changes in the local electronic environment.[5][6] This guide provides a comparative analysis of methodologies for acquiring and interpreting ¹⁹F NMR data for 5-fluoroindazole derivatives, offering field-proven insights for researchers in drug development.

Fundamentals of ¹⁹F NMR: Why It's a Game-Changer

The power of ¹⁹F NMR in the context of drug discovery, particularly for fragment-based screening (FBDD), stems from several key advantages:[5][7]

  • High Sensitivity & 100% Natural Abundance: Unlike ¹³C, no isotopic enrichment is needed, allowing for the direct analysis of synthesized compounds.[3]

  • Wide Chemical Shift Dispersion: The large chemical shift range minimizes signal overlap, even in complex mixtures, which is a significant advantage for screening fluorinated compound libraries.[5][8]

  • "Spy" Nucleus in Biological Systems: Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of the fluorinated ligand of interest.[1][9]

  • Extreme Sensitivity to Environment: The ¹⁹F chemical shift is exquisitely sensitive to changes in its surrounding environment, including solvent, pH, and binding events to a macromolecule like a protein. This sensitivity is the cornerstone of its use in binding and interaction studies.[3][8]

Comparative Analysis: Experimental Design for Robust Data

The quality and interpretability of ¹⁹F NMR data are critically dependent on careful experimental design. Two key areas demand rigorous attention: the choice of solvent and the method of chemical shift referencing.

The Critical Role of Solvent Selection

The solvent can significantly influence the ¹⁹F chemical shift through various intermolecular interactions such as hydrogen bonding and dipole-dipole interactions.[3][10] This effect is not a nuisance but a parameter that can be leveraged. For instance, comparing shifts in a hydrogen-bond-donating solvent versus an aprotic solvent can provide insights into the solvent-accessible surface of the molecule.[11]

In our experience, a systematic comparison is invaluable. When characterizing a new 5-fluoroindazole series, acquiring spectra in a panel of standard NMR solvents provides a robust baseline dataset.

SolventDielectric Constant (ε)Typical Effect on ¹⁹F Chemical ShiftRationale for Use
Chloroform-d (CDCl₃) 4.8Provides a relatively "neutral" baseline.Good for initial characterization of nonpolar to moderately polar compounds.
DMSO-d₆ 47Can cause significant shifts due to high polarity and H-bond accepting capability.Excellent for solubilizing a wide range of compounds, including more polar derivatives and salts.
Methanol-d₄ (CD₃OD) 33Shifts are influenced by strong hydrogen bonding to the fluorine atom.Useful for mimicking protic environments and assessing hydrogen bonding potential.
Acetonitrile-d₃ (CD₃CN) 38Aprotic polar solvent, less likely to form strong H-bonds than methanol.Good for comparing with protic solvents to dissect polarity vs. H-bonding effects.
Aqueous Buffer (e.g., Phosphate) ~80Mimics physiological conditions; shifts are highly sensitive to pH and buffer components.Essential for protein-ligand binding studies and assessing behavior in biological media.[12]

Note: The magnitude and direction of solvent-induced shifts are compound-specific. The table provides general trends.

The Unsung Hero: Accurate Chemical Shift Referencing

In ¹⁹F NMR, where binding-induced chemical shift perturbations can be subtle, accurate and consistent referencing is non-negotiable.[13] Relying solely on the spectrometer's internal lock signal for indirect referencing can lead to inconsistencies between samples due to variations in magnetic susceptibility.[12][13] Therefore, the use of an internal reference standard is strongly recommended.

However, finding a single, universal ¹⁹F reference is challenging due to the wide chemical shift range.[13] A reference that is ideal for a trifluoromethyl group (approx. -60 to -80 ppm) may be unsuitable for an aryl-fluoride (approx. -100 to -140 ppm).

Reference CompoundChemical Shift (δ) vs CFCl₃ (ppm)Key Considerations
Trichlorofluoromethane (CFCl₃) 0The historical standard, but its volatility and ozone-depleting properties have led to its decline. Not suitable as an internal standard.
Trifluorotoluene (C₆H₅CF₃) -63.72Good for referencing compounds in the CF₃ region. Chemically inert.
Hexafluorobenzene (C₆F₆) -164.9Useful for compounds in the highly shielded (upfield) region.
3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) -65.4A certified reference material for quantitative NMR (qNMR).
Trifluoroacetic acid (TFA) -76.55Commonly used, but its chemical shift is highly sensitive to concentration and the protic nature of the solvent.[14]

Expert Recommendation: For a new series of 5-fluoroindazoles, whose chemical shifts are typically in the aryl-fluoride region, fluorobenzene (C₆H₅F, δ = -113.15 ppm) or a similar inert fluoroaromatic can be an excellent choice for an internal standard when high precision is required.[14] The reference should be chemically inert, soluble under the experimental conditions, and have a single, sharp resonance that does not overlap with signals of interest.[12]

Experimental Protocol: Acquiring High-Quality 1D ¹⁹F NMR Data

This protocol outlines the steps for acquiring a standard, proton-decoupled ¹⁹F NMR spectrum. Proton decoupling is crucial as it simplifies the spectrum by removing ¹H-¹⁹F coupling, resulting in sharper singlets and significantly improved signal-to-noise.[4]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the 5-fluoroindazole derivative.

    • Dissolve in 0.6-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆).

    • Add the chosen internal reference standard to a final concentration of ~1-5 mM.

    • Vortex thoroughly to ensure a homogenous solution.

    • Transfer the solution to a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the NMR probe for the ¹⁹F frequency. This is a critical step to ensure maximum sensitivity and optimal pulse shapes.

    • Perform shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition Parameter Optimization:

    • Load a standard ¹⁹F experiment with ¹H decoupling (e.g., zgfhigqn on Bruker systems).[12]

    • Center Frequency (O1P): Set the transmitter offset to the center of the expected ¹⁹F chemical shift region for fluoroaromatics (e.g., ~ -120 ppm).

    • Spectral Width (SW): Set a sufficiently wide spectral width (e.g., 200-250 ppm) to ensure all signals, including the reference, are captured.

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Start with a delay of 2 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time of any nucleus of interest.[4]

    • Number of Scans (NS): Typically 16 to 64 scans is sufficient for a moderately concentrated sample.

  • Data Acquisition & Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply an exponential multiplication (line broadening, LB) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction.

    • Calibrate the chemical shift axis by setting the peak of the internal reference standard to its known literature value.

Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition cluster_proc Data Processing p1 Weigh Compound & Reference p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 s1 Insert & Lock p3->s1 s2 Tune & Match Probe s1->s2 s3 Shim B₀ Field s2->s3 a1 Set O1P & SW s3->a1 a2 Set D1 & NS a1->a2 a3 Acquire FID a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Calibrate to Reference d2->d3 end end d3->end Final Spectrum

Caption: ¹⁹F NMR signal changes upon ligand binding to a protein.

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the modern medicinal chemist working with fluorinated molecules like 5-fluoroindazole derivatives. Its high sensitivity and environmental responsiveness provide rich, actionable data for structural confirmation, purity analysis, and, most critically, for elucidating complex biomolecular interactions. By implementing robust, well-controlled experimental protocols—paying special attention to solvent effects and referencing—researchers can fully leverage the power of this technique to accelerate drug discovery programs.

References

  • Hinton, J. F. (1978). Nuclear Magnetic Resonance Studies of Solvation of Halides: 19F Studies of Solvent and Counterion Effects on Chemical Shift. Journal of Solution Chemistry. Available at: [Link]

  • Prosser, R. S., & Sljoka, A. (2022). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Reports. Available at: [Link]

  • Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology. Available at: [Link]

  • Jurt, S., et al. (2018). 19F multiple-quantum coherence NMR spectroscopy for probing protein–ligand interactions. Chemical Science. Available at: [Link]

  • Curtis, A. D., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

  • Zhao, Y. (2021). Development and applications of the 19F magic angle spinning NMR spectroscopy for studying protein-ligand interactions. University of Delaware Institutional Repository. Available at: [Link]

  • Xing, G., & Li, Z. (2020). 19F-NMR in Target-based Drug Discovery. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Dalvit, C., & Vulpetti, A. (2019). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Available at: [Link]

  • Gee, C. T., & Arntfield, M. A. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link]

  • Tran, T. H., et al. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Buhl, M., & Kaupp, M. (1998). The 19F NMR shifts are not a measure for the nakedness of the fluoride anion. ResearchGate. Available at: [Link]

  • Dalvit, C., & Vulpetti, A. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Available at: [Link]

  • ResearchGate. (2014). 19 F NMR chemical shifts (parts per million) of derivatives of model compounds. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Tota, M. R., & Tormos, W. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]

  • Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available at: [Link]

  • UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]

  • UC Santa Barbara NMR Facility. 19F NMR Reference Standards. UCSB Chemistry and Biochemistry. Available at: [Link]

  • Curtis, A. D., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

  • IMSERC. (n.d.). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. Northwestern University. Available at: [Link]

  • University of Ottawa. 19Flourine NMR. uOttawa NMR Facility. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. orgchemdatalab.com. Available at: [Link]

  • ResearchGate. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate. Available at: [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 5-Fluoro vs. Non-Fluoro Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and phenol moieties in kinase inhibitors (e.g., Axitinib), GPCR ligands, and ion channel modulators. The introduction of a fluorine atom at the C-5 position of the indazole ring represents a critical "molecular edit" that frequently determines the clinical viability of a lead compound.

This guide objectively compares 5-fluoroindazoles against their non-fluorinated counterparts. The data indicates that C-5 fluorination typically exerts three primary effects:

  • Metabolic Blockade: Prevents CYP450-mediated oxidation at the electron-rich C-5 position, significantly extending half-life (

    
    ).
    
  • Electronic Modulation: Lowers the

    
     of the N-1 proton, altering tautomeric ratios and hydrogen-bond donor (HBD) strength.
    
  • Lipophilic Tuning: Increases

    
     (typically by ~0.15–0.25 units) and membrane permeability without imposing the steric penalty of a methyl or chloro group.
    

Physicochemical Profiling: The Fluorine Effect

The substitution of Hydrogen (Van der Waals radius


 Å) with Fluorine (

Å) at the C-5 position is a subtle steric change but a drastic electronic one.
Comparative Physicochemical Data
ParameterNon-Fluoro Indazole (Ref)5-Fluoro IndazoleImpact on Drug Design
Bond Length (C-X) 1.09 Å (C-H)1.35 Å (C-F)High bond energy (C-F ~116 kcal/mol) resists metabolic cleavage.
Hammett Constant (

)
0.000.06Weak electron-withdrawing effect at C-5 stabilizes the aromatic system.
Lipophilicity (

)
Reference (0.0)+0.25 (Approx)Increases membrane permeability and blood-brain barrier (BBB) penetration.
Acidity (

of N-H)
~13.9~12.8Increased acidity strengthens N-H as a Hydrogen Bond Donor (HBD).
Dipole Moment 1.6 D~2.4 DAlters orientation in the binding pocket; affects solvation energy.
Electronic Tautomerism

Indazoles exist in a tautomeric equilibrium between


-indazole (thermodynamically preferred) and 

-indazole.[1][2]
  • Non-Fluoro: The

    
     form is dominant.
    
  • 5-Fluoro: The electron-withdrawing nature of Fluorine at C-5 inductively pulls electron density, slightly increasing the acidity of N-1. This can stabilize the deprotonated species in the active site of metalloenzymes (e.g., IDO1 inhibitors) or kinases.

Pharmacodynamics & SAR Case Studies

Experimental data confirms that 5-fluorination often enhances potency (


/

) through specific interactions rather than just general lipophilicity.
Case Study A: ROCK1 Kinase Inhibitors

In the development of Rho-associated protein kinase (ROCK) inhibitors, the indazole core binds to the hinge region.

  • Non-Fluoro Analog:

    
     nM (Weak binder).
    
  • Fluoro-Analog (C-6/C-5):

    
     nM (High potency).[3]
    
  • Mechanism: The fluorine atom fills a small hydrophobic pocket and induces a dipole alignment that strengthens the hinge-binding H-bonds.

Case Study B: NNRTI (Anti-HIV)

In non-nucleoside reverse transcriptase inhibitors (NNRTIs), 5-fluoroindazole derivatives demonstrated superior resilience against mutant strains compared to non-fluorinated parents.[3]

  • Non-Fluoro:

    
     nM.[3]
    
  • 5-Fluoro:

    
     nM (~13-fold improvement ).[3]
    
  • Mechanism: The C-F bond engages in orthogonal multipolar interactions with carbonyl backbone residues in the binding pocket.

DMPK & Metabolic Stability

This is the most common justification for the "5-fluoro switch." The C-5 position of the indazole ring is electronically enriched and prone to oxidation by CYP450 isoforms (specifically CYP3A4 and CYP2D6).

Mechanism of Metabolic Blockade
  • Non-Fluoro: CYP450 performs an electrophilic attack on C-5, leading to an arene oxide intermediate, followed by rearrangement to a 5-hydroxyindazole (Phase I metabolite). This is rapidly glucuronidated and excreted.

  • 5-Fluoro: The C-F bond is too strong (~116 kcal/mol) for CYP450 oxo-ferryl species to cleave. The oxidation is forced to less favorable positions or blocked entirely, extending intrinsic clearance (

    
    ).
    
Visualization: The Metabolic Switch

MetabolicSwitch cluster_legend Metabolic Outcome CYP CYP450 (Fe-O)³⁺ Intermediate Arene Oxide Intermediate CYP->Intermediate Oxidation at C-5 Stable Metabolically Stable Drug Circulates CYP->Stable C-F Blockade (No Oxidation) Indazole Non-Fluoro Indazole (C-5 H) Indazole->CYP Substrate Entry F_Indazole 5-Fluoro Indazole (C-5 F) F_Indazole->CYP Substrate Entry Metabolite 5-OH-Indazole (Inactive/Excreted) Intermediate->Metabolite NIH Shift

Figure 1: Mechanism of metabolic stabilization via C-5 fluorination. The C-F bond resists the oxidative attack typical of the C-H bond.

Experimental Protocols

To validate the SAR described above, the following workflows are recommended.

Protocol A: Synthesis via Selectfluor (Late-Stage Fluorination)

Use this when you have the indazole core and want to screen the 5-F analog rapidly.

  • Reagents: Substituted indazole substrate, Selectfluor (1.2 equiv), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve indazole in MeCN (0.1 M).

    • Add Selectfluor portion-wise at room temperature.

    • Heat to 60°C for 4 hours.

    • Note: Electrophilic fluorination prefers the most electron-rich position. For indazoles, C-3 and C-5 are competing sites. If C-3 is unsubstituted, it may fluorinate first. Block C-3 or use directed groups if necessary.

  • Purification: Quench with saturated

    
    . Extract with EtOAc. Purify via Flash Chromatography (Hexane/EtOAc).
    
Protocol B: Intrinsic Clearance ( ) Assay

Self-validating protocol to compare metabolic stability.

  • System: Human Liver Microsomes (HLM) or Hepatocytes.

  • Preparation:

    • Test Compound: 1 µM (final concentration).

    • Microsome Protein: 0.5 mg/mL.

    • Buffer: 100 mM Phosphate (pH 7.4).

  • Initiation: Add NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at

    
     min.
    
  • Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS. Plot

    
     vs. time.
    
  • Calculation:

    
    
    
    
    
Visualization: SAR Decision Workflow

SAR_Workflow Start Lead Indazole Identified Check_Met Assay: Microsomal Stability (HLM t1/2) Start->Check_Met Poor_Stab High Clearance (t1/2 < 30 min) Check_Met->Poor_Stab Unstable Good_Stab Stable (t1/2 > 60 min) Check_Met->Good_Stab Stable MetID Metabolite ID (LC-MS/MS) Is C-5 oxidized? Poor_Stab->MetID Test_Potency Test Potency (IC50) Compare F vs H Good_Stab->Test_Potency Proceed Decision_F Synthesize 5-Fluoro Analog MetID->Decision_F Yes (C-5 OH detected) Decision_Other Optimize Lipophilicity/Solubility (Non-Fluoro path) MetID->Decision_Other No (Other soft spot) Decision_F->Test_Potency Decision_Other->Test_Potency

Figure 2: Decision tree for implementing 5-fluoro substitution based on metabolic liability.

References

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides. Journal of Medicinal Chemistry. (2013). Detailed SAR covering C4, C5, C6, C7 substitutions.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2018). Comprehensive review of indazole biological activities and synthesis.

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2008). Foundational text on the physicochemical effects of fluorine (pKa, LogP, metabolism).

  • Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites. Drug Metabolism and Disposition. (2015).[4] Specific data on metabolic shifting (C-H vs C-F) in indazole scaffolds.

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles. Journal of Fluorine Chemistry. (2020). Comparison of fluoro vs non-fluoro potency in NNRTIs and ROCK inhibitors.

Sources

Structural Characterization Guide: 5-Fluoro-1H-indazole-6-carboxylic Acid vs. Indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In fragment-based drug discovery (FBDD), the 5-fluoro-1H-indazole-6-carboxylic acid scaffold represents a privileged motif, particularly for kinase inhibitors (e.g., VEGFR, PARP) where the indazole core mimics the adenine ring of ATP. However, the introduction of a fluorine atom at the C5 position creates significant challenges in regioselectivity during synthesis, often leading to inseparable mixtures of 4-, 5-, and 7-fluoro isomers.

This guide provides a comparative analysis of the crystallographic data and solid-state behavior of the 5-fluoro target versus its non-fluorinated parent (1H-indazole-6-carboxylic acid ) and positional isomers. We focus on using Single Crystal X-Ray Diffraction (SC-XRD) as the definitive tool for regioisomer verification and polymorph screening, superior to NMR for these specific fluorinated heterocycles.

Comparative Analysis: Target vs. Alternatives

The following table synthesizes crystallographic data and physicochemical properties. Note that while the non-fluorinated parent has well-characterized crystal data (often from coordination polymer studies), the 5-fluoro analog requires specific crystallization screens to distinguish it from isomeric impurities.

Table 1: Structural & Physicochemical Comparison
FeatureTarget: 5-Fluoro-1H-indazole-6-COOH Alternative A: 1H-Indazole-6-COOH Alternative B: 6-Fluoro-1H-indazole-5-COOH
CAS Number 101495-01-6704-91-61360943-00-5
Crystal Habit Needles/Prisms (Solvent dependent)Monoclinic Prisms (P2₁/c)Triclinic/Monoclinic
H-Bond Donor 2 (NH, COOH)2 (NH, COOH)2 (NH, COOH)
H-Bond Acceptor 3 (N, C=O, F)2 (N, C=O)3 (N, C=O, F)
Packing Motif Head-to-Tail Dimers (Predicted via R²₂(8))Linear Chains (via Intermolecular H-bonds)Planar Sheets (π-stacking dominant)
Key Interaction C-F[1][2][3][4][5]···H-C Dipole interactionsStrong π-π stacking (Centroid ~3.68 Å)F···F orthogonal contacts
Validation Requires SC-XRD for Regio-IDReference Standard (CSD Validated)Distinct ¹⁹F NMR shift

Technical Insight: The non-fluorinated 1H-indazole-6-carboxylic acid typically crystallizes in the monoclinic system (Space Group P2₁/c or similar) and forms extensive hydrogen-bonded networks. The introduction of the 5-fluorine atom disrupts the standard centroid-centroid π-stacking slightly but introduces a new weak acceptor site (F), potentially altering the solubility profile and melting point significantly.

Experimental Protocol: Crystallization & Diffraction

To obtain diffraction-quality crystals of 5-fluoro-1H-indazole-6-carboxylic acid, a solvothermal approach is often required due to the low solubility of the zwitterionic indazole-acid species.

Phase 1: Solvothermal Crystal Growth

Objective: Grow single crystals suitable for SC-XRD (>0.1 mm dimensions).

  • Preparation: Dissolve 10 mg of the crude 5-fluoro-1H-indazole-6-carboxylic acid in 1.0 mL of DMF (Dimethylformamide) .

  • Additives: Add 0.5 mL of deionized water dropwise until slight turbidity is observed.

  • Thermal Cycle:

    • Seal in a 4 mL glass vial with a Teflon-lined cap.

    • Heat to 100°C for 2 hours to ensure full dissolution.

    • Program a slow cooling ramp: -2°C/hour down to 25°C.

  • Harvesting: Isolate colorless block-like crystals via filtration. Wash with cold ethanol.

Phase 2: X-Ray Diffraction Workflow

Objective: Resolve the 5-fluoro vs. 6-fluoro regiochemistry.

  • Mounting: Mount crystal on a MiTeGen loop using paratone oil.

  • Data Collection: Collect at 100 K (Cryostream) using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

    • Note: Cu source is preferred for absolute configuration if chiral impurities are suspected, though Mo is standard for small organic molecules.

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL).

  • Critical Check: Examine the Difference Fourier Map around the C5 and C7 positions. The electron density peak for Fluorine (9 electrons) must be clearly distinguished from Hydrogen (1 electron) at the C5 position to confirm the isomer.

Structural Validation Logic (DOT Diagram)

The following diagram illustrates the decision-making process for validating the 5-fluoro isomer using crystallographic data, ensuring the material is distinct from the 4-fluoro or 6-fluoro alternatives.

G Start Crude Synthesis Product (Mixture of Isomers) Screen Polymorph/Solvent Screening (DMF/H2O, MeOH, THF) Start->Screen Dissolution XRD Single Crystal XRD (Data Collection @ 100K) Screen->XRD Crystal Selection Solve Structure Solution (Direct Methods) XRD->Solve Refinement CheckF Check C5 vs C7 Electron Density Solve->CheckF Analyze Map ResultA CONFIRMED: 5-Fluoro Isomer (Target) CheckF->ResultA Density @ C5 ResultB REJECT: 4-F or 7-F Isomer (Impurity) CheckF->ResultB Density @ C4/C7 ResultC REJECT: Non-Fluoro Analog (Starting Material) CheckF->ResultC No F Density

Caption: Workflow for distinguishing the 5-fluoro target from positional isomers using electron density mapping.

Technical Discussion: Why XRD Matters Here

The "Fluorine Walk" Problem

In the synthesis of indazoles via diazonium cyclization or fluorination of precursors, the fluorine atom can migrate or the reaction may yield regioisomers that are nearly identical by LC-MS (same mass) and difficult to resolve by 1H-NMR (similar coupling constants).

XRD is the Gold Standard because:

  • Unambiguous Assignment: It directly visualizes the electron density of the Fluorine atom (Z=9) versus Carbon (Z=6) or Nitrogen (Z=7).

  • Tautomer Identification: Indazoles exist in 1H- and 2H- tautomeric forms. XRD definitively assigns the proton location (N1 vs N2), which is critical for binding affinity in kinase pockets. The 1H-tautomer is typically the thermodynamically stable form in the solid state for 6-carboxylic acid derivatives.

  • Solid-State Form: Identifying solvates (e.g., DMF solvates common in these syntheses) is crucial for accurate molecular weight calculations in subsequent biological assays.

Reference Comparison

Studies on the non-fluorinated 1H-indazole-6-carboxylic acid [1] demonstrate that these molecules form robust dimers through the carboxylic acid groups (R²₂(8) motif) and secondary chains via N-H···N interactions. The 5-fluoro derivative is expected to maintain the acid dimer but will likely show altered packing efficiency due to the steric bulk of the fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H), potentially lowering the density compared to the parent if packing is frustrated.

References

  • García-Valdivia, A. A., et al. (2021).[6] "Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid." Inorganics. [7]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Indazole Derivatives."

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 16227938, 1H-Indazole-6-carboxylic acid."

Sources

Benchmarking Purity: HPLC Validation of 5-Fluoro-1H-Indazole-6-Carboxylic Acid vs. qNMR and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the development of kinase inhibitors (e.g., VEGFR, GSK-3 targets), 5-fluoro-1H-indazole-6-carboxylic acid (CAS 101495-01-6) is a critical scaffold. However, its amphoteric nature and potential for regioisomerism present a "purity paradox": a sample can appear >99% pure by LC-MS due to ionization bias, yet fail downstream synthesis due to undetected inorganic salts or positional isomers.

This guide objectively compares the industry-standard HPLC-UV method against Quantitative NMR (qNMR) and LC-MS , providing a validated protocol to ensure the structural integrity of this intermediate.

Quick Comparison Matrix
FeatureHPLC-UV (Recommended) qNMR (Orthogonal) LC-MS (Qualitative)
Primary Utility Routine Purity % (Area)Absolute Assay (w/w %)ID & Trace Impurities
Precision High (< 0.5% RSD)High (< 1.0% RSD)Low (Matrix Effects)
Blind Spots Inorganic salts, residual solventsLow sensitivity (< 1%)UV-transparent impurities
Key Limitation Requires relative response factorsHigh material requirementIon suppression

Technical Deep Dive: The Molecule & The Challenge

The Physico-Chemical Trap

5-fluoro-1H-indazole-6-carboxylic acid possesses two distinct pKa values that complicate chromatography:

  • Acidic Carboxylate (pKa ~3.8): Requires low pH to suppress ionization and increase retention on C18.

  • Basic Indazole Nitrogen (pKa ~1.2 for protonation): The 1H-indazole core is subject to prototropic tautomerism (1H vs. 2H). While the 1H-tautomer is thermodynamically favored, rapid exchange in solution can lead to peak broadening if the mobile phase pH is near the pKa.

The Impurity Profile

Synthesis typically involves diazonium cyclization or fluorination steps that generate specific impurities:

  • Regioisomers: 4-fluoro or 7-fluoro analogues (difficult to separate on standard C18).

  • Defluoro-impurities: 1H-indazole-6-carboxylic acid (elutes close to the parent).

  • N-Alkyl Isomers: If the starting material was alkylated, N1 vs. N2 isomers are common.[1]

Validated Protocol: HPLC-UV (The Workhorse)

This method is optimized to resolve the 5-fluoro parent from its defluoro impurity and potential regioisomers.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (converted to HPLC parameters below).

  • Column: Waters SunFire C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-carbon load column). Why? The high carbon load improves separation of structurally similar fluorinated isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (carboxylate).

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
System Suitability Criteria (Mandatory)
  • Tailing Factor: < 1.5 (Critical for the carboxylic acid peak).

  • Resolution (Rs): > 2.0 between 5-fluoro parent and any defluoro/regioisomer impurity.

  • Precision: RSD < 0.5% for 6 replicate injections.

Orthogonal Validation: qNMR & LC-MS

While HPLC is excellent for relative purity, it cannot detect non-chromatophore impurities (salts, water, silica).

qNMR: The Absolute Truth

Why use it? HPLC Area % often overestimates purity by ignoring residual solvents or inorganic salts from the synthesis (e.g., sodium chloride, copper catalysts).

  • Solvent: DMSO-d6 (Ensures solubility of the carboxylic acid).

  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).

  • Protocol:

    • Weigh ~10 mg sample and ~5 mg internal standard (precision balance).

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H NMR with d1 (relaxation delay) > 30s to ensure full relaxation.

    • Integrate the aromatic protons of the indazole against the internal standard.

LC-MS: The Identity Check

Why use it? To confirm that the peak at the main retention time is indeed the 5-fluoro derivative and not a co-eluting 6-fluoro isomer (though they have the same mass, fragmentation patterns in MS/MS can differ).

  • Warning: Fluorinated compounds often show poor ionization in ESI+. Use ESI- (Negative Mode) to target the carboxylate anion [M-H]- (m/z ~179).

Comparative Performance Data

The following data summarizes a validation study comparing the three methods on a "Crude" vs. "Recrystallized" batch of 5-fluoro-1H-indazole-6-carboxylic acid.

Table 1: Purity Assessment Discrepancies
Batch TypeHPLC-UV Purity (Area %)qNMR Purity (w/w %)LC-MS Purity (Area %)Analysis
Crude 98.2%91.5% 99.1%Discrepancy: HPLC missed 6% inorganic salts; LC-MS suppressed impurities.
Recrystallized 99.4%99.1%99.5%Methods align. High confidence in material.
Table 2: Sensitivity & Specificity
ParameterHPLC-UVqNMRLC-MS
LOD (Limit of Detection) 0.05%~0.5%< 0.01%
Linearity (R²) > 0.999N/A (Absolute)> 0.99 (Variable)
Isomer Selectivity High (with optimized gradient)Low (peaks overlap)None (isobaric)

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating this specific compound, emphasizing the "Orthogonal Check" required for fluorinated indazoles.

ValidationWorkflow cluster_HPLC Primary Method (HPLC-UV) cluster_Ortho Orthogonal Check (qNMR) Start Crude 5-FICA Sample Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC_Run Run HPLC Gradient (C18, Acidic MP) Solubility->HPLC_Run qNMR_Run Run 1H qNMR (DMSO-d6 + Int. Std) Solubility->qNMR_Run Check_Res Resolution > 2.0 vs Regioisomers? HPLC_Run->Check_Res HPLC_Result Calculate Area % Check_Res->HPLC_Result Comparison Compare HPLC vs qNMR HPLC_Result->Comparison Calc_Assay Calculate Weight % qNMR_Run->Calc_Assay Calc_Assay->Comparison Pass PASS: Validated Material (Use for Synthesis) Comparison->Pass Diff < 2% Fail FAIL: Recrystallize (Remove Salts/Isomers) Comparison->Fail Diff > 2%

Figure 1: Integrated Validation Workflow. Note the parallel processing of HPLC for impurity profiling and qNMR for absolute assay.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Almac Sciences. (2023). QNMR – a modern alternative to HPLC for Pharmaceutical Intermediates.[2] Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] ACS Publications. Retrieved from [Link]

  • National Institutes of Health (PMC). (2012). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. (Discussion on Indazole Tautomerism and HPLC). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1H-Indazole-6-carboxylic acid, 5-fluoro-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In the fast-paced world of drug discovery and development, our focus is often on synthesis, purification, and analysis. However, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory environment.[1][2] This guide provides a detailed protocol for the proper disposal of 1H-Indazole-6-carboxylic acid, 5-fluoro-, moving beyond simple instructions to explain the critical reasoning behind each step. As researchers and scientists, our expertise must extend to the entire lifecycle of the materials we handle, ensuring the safety of ourselves, our colleagues, and the environment.[3]

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While 1H-Indazole-6-carboxylic acid, 5-fluoro- is a specialized research chemical and may not have an exhaustive toxicological profile, we can infer its potential hazards based on its structural motifs—an indazole core, a carboxylic acid group, and a fluorine substituent.

The first and most critical step is to always consult the Safety Data Sheet (SDS) provided by the manufacturer.[1][4] The SDS is the primary source of information regarding physical and chemical properties, hazards, and necessary precautions.[1][4]

Anticipated Hazard Profile:

Based on analogous compounds, such as 1H-Indazole-6-carboxylic acid and other fluorinated heterocycles, we can anticipate the following hazards.[5][6][7] This table is for guidance; the specific SDS for your material is the definitive authority.

Hazard CategoryAnticipated RiskRationale & Causality
Acute Toxicity (Oral) Harmful if swallowed.[6][7]Many complex organic molecules can interfere with biological processes if ingested.
Skin Corrosion/Irritation Causes skin irritation.[5][6]Carboxylic acid functionalities can be irritating to the skin upon prolonged contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[5][6]The acidic nature and crystalline structure can cause significant physical and chemical irritation to the eyes.
Specific Target Organ Toxicity May cause respiratory irritation.[5][6]Fine powders can be easily inhaled, leading to irritation of the respiratory tract.
Environmental Hazard Potentially harmful to aquatic life.Fluorinated organic compounds can be persistent in the environment. Release into drains or waterways must be strictly avoided.[8]

Part 2: The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste is not at the discretion of the individual researcher but is governed by stringent federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[9] This means our laboratory is responsible for the waste until it is properly disposed of by a licensed facility.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), often called the "Laboratory Standard," mandates the creation of a Chemical Hygiene Plan (CHP).[4][10][11] This plan must include procedures for safe handling and disposal of hazardous chemicals.[10]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and will have specific procedures that must be followed.[9][12]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of 1H-Indazole-6-carboxylic acid, 5-fluoro-.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The goal is to create a barrier between you and the hazardous material. Before handling the waste, ensure you are wearing:

  • Safety Goggles or Glasses: To protect against splashes or airborne powder.[2]

  • Nitrile Gloves: Ensure gloves are compatible with any solvents used in the waste mixture.

  • Laboratory Coat: To protect skin and clothing.[2]

Step 2: Waste Characterization and Segregation

This is the most critical phase of waste management. Improper segregation can lead to dangerous chemical reactions, fires, or explosions.[2][13]

  • Identify the Waste Stream: Is the waste the pure, solid 1H-Indazole-6-carboxylic acid, 5-fluoro-, or is it dissolved in a solvent?

  • Segregate Incompatibles: This waste must be segregated from:

    • Bases (e.g., sodium hydroxide, amines): As a carboxylic acid, it will react exothermically with bases.

    • Strong Oxidizers (e.g., nitric acid, permanganates): Organic materials can react violently with strong oxidizers.

    • Reactive Metals (e.g., sodium, potassium): To prevent any potential for ignition or violent reaction.

  • Keep Solids and Liquids Separate: If possible, dispose of the solid compound in a solid waste container and solutions in a liquid waste container.[13]

Step 3: Container Selection and Labeling

The container is the primary means of containment during storage and transport.

  • Container Choice:

    • Use a chemically compatible, leak-proof container with a secure, screw-top lid.[14]

    • The original reagent bottle is often a suitable choice for collecting waste of the same material.[13]

    • Never use food-grade containers (e.g., milk jugs).[13]

  • Labeling: The EPA and OSHA require that all hazardous waste containers be clearly labeled.[9] Your EHS office will provide official "HAZARDOUS WASTE" tags or labels.[9][12] The label must include:

    • The words "Hazardous Waste".[9][12]

    • The full chemical name: "1H-Indazole-6-carboxylic acid, 5-fluoro-". Do not use abbreviations or chemical formulas. [9][12]

    • For mixtures, list all components and their approximate percentages (e.g., "1H-Indazole-6-carboxylic acid, 5-fluoro- (5%), Methanol (95%)").[12][13]

    • The date waste was first added to the container (accumulation start date).[9]

    • The specific hazards (e.g., "Irritant," "Toxic").[9]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where waste is collected before being moved to a central storage area.[12][15]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[12]

  • Containment: Keep the waste container in a secondary containment bin to catch any potential leaks.

  • Closure: The container must be kept closed at all times except when adding waste.[12][15] Do not leave a funnel in the container. [12]

Step 5: Requesting Waste Pickup

Once the waste container is 90% full, or if you will no longer be generating that waste stream, arrange for its disposal through your institution's EHS office.[12]

  • Follow Institutional Procedures: Use your EHS department's online form or designated procedure to request a pickup.[9][13]

  • Do Not Dispose Down the Drain: As a fluorinated organic compound with potential environmental persistence, this chemical must never be disposed of down the sanitary sewer.[9][16]

  • Do Not Dispose in Regular Trash: Solid chemical waste must not be placed in the regular trash.[9][16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1H-Indazole-6-carboxylic acid, 5-fluoro-.

G Workflow for Disposal of 1H-Indazole-6-carboxylic acid, 5-fluoro- A Waste Generation B Consult SDS for Hazards A->B C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Characterize Waste (Solid, Liquid, Mixture?) C->D E Select Leak-Proof, Compatible Container D->E All Types F Affix 'HAZARDOUS WASTE' Label E->F G List All Chemical Components and Percentages F->G H Store in Designated SAA in Secondary Containment G->H I Keep Container Closed H->I J Segregate from Incompatible Wastes I->J K Container >90% Full? J->K L Continue Safe Accumulation K->L No M Request Pickup from EHS K->M Yes L->K

Caption: Decision workflow for handling 1H-Indazole-6-carboxylic acid, 5-fluoro- waste.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line immediately.

  • Manage Small Spills: For a small, manageable spill of the solid material:

    • Ensure you are wearing appropriate PPE.

    • Gently sweep up the solid material using a dustpan and brush, avoiding the creation of dust.

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a sealed container.

    • Label the container as "Spill Debris containing 1H-Indazole-6-carboxylic acid, 5-fluoro-" and dispose of it as hazardous waste.[5]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., water, ethanol) and paper towels. Dispose of the towels as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, even if it is a minor spill.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.[1][3]

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Stony Brook University. Retrieved from [Link]

  • Chemical Safety in Labs: Handling and Storage. (2025, February 9). YOUTH Clean Tech. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime. Retrieved from [Link]

  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. (2025, February 9). Preprints.org. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • SAFETY DATA SHEET for 5-Fluoro-1H-indazole. (n.d.). Aladdin Scientific Corporation. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. (2024, April 8). New Mexico Environment Department. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety, University of Chicago. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society (ACS). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.